Product packaging for 1-Bromo-3-(phenylsulfanylmethyl)benzene(Cat. No.:CAS No. 211615-07-5)

1-Bromo-3-(phenylsulfanylmethyl)benzene

Cat. No.: B2649267
CAS No.: 211615-07-5
M. Wt: 279.2
InChI Key: SOGYZFXXJKBABD-UHFFFAOYSA-N
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Description

1-Bromo-3-(phenylsulfanylmethyl)benzene is a chemical building block of interest in organic synthesis and medicinal chemistry. The bromine substituent on the benzene ring makes it a suitable candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Simultaneously, the phenylsulfanylmethyl (benzyl thioether) group can act as a versatile synthetic handle; it can be utilized as a protected thiol, participate in further substitutions, or be oxidized to the corresponding sulfone . This combination of functional groups makes it a valuable intermediate for constructing more complex molecules, potentially for applications in materials science and pharmaceutical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment. Specific chemical data including CAS Number, molecular formula, and purity will be confirmed upon sourcing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BrS B2649267 1-Bromo-3-(phenylsulfanylmethyl)benzene CAS No. 211615-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrS/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGYZFXXJKBABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Bromo 3 Phenylsulfanylmethyl Benzene

Strategies for the Construction of the 1-Bromo-3-(phenylsulfanylmethyl)benzene Core

Bromination Protocols for (Phenylsulfanylmethyl)benzene Precursors

This approach commences with (Phenylsulfanylmethyl)benzene, also known as benzyl (B1604629) phenyl sulfide, and aims to introduce a bromine atom onto the benzylic phenyl ring. The success of this strategy is heavily dependent on the directing effects of the incumbent –CH2SPh substituent and the ability to control the regioselectivity of the bromination reaction.

Electrophilic aromatic substitution is a fundamental method for the halogenation of benzene (B151609) rings. nih.govresearchgate.net In the case of (phenylsulfanylmethyl)benzene, the –CH2SPh group acts as a substituent that influences the position of the incoming electrophile. The sulfur atom, with its available lone pairs of electrons, can donate electron density to the benzene ring through resonance, thereby activating it towards electrophilic attack. This activation is typically directed to the ortho and para positions.

Consequently, direct bromination of (phenylsulfanylmethyl)benzene using common electrophilic brominating agents, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂) with a Lewis acid catalyst, is expected to yield a mixture of 2-bromo- and 4-bromo- isomers, with the para-isomer often predominating due to reduced steric hindrance. gla.ac.uk The formation of the desired 3-bromo- (B131339) (meta) isomer would be a minor product, making this non-selective approach generally unsuitable for the efficient synthesis of this compound.

Table 1: Predicted Product Distribution for Electrophilic Bromination of (Phenylsulfanylmethyl)benzene
ProductStructurePredicted YieldRationale
1-Bromo-2-(phenylsulfanylmethyl)benzeneortho-isomerMinor/MajorElectronically favored but sterically hindered.
1-Bromo-4-(phenylsulfanylmethyl)benzenepara-isomerMajorElectronically and sterically favored.
This compoundmeta-isomerTraceElectronically disfavored due to ortho, para-directing nature of the substituent.

To overcome the inherent regioselectivity issues of standard electrophilic substitution, directed bromination techniques can be employed. The most prominent of these is Directed ortho Metalation (DoM). wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-butyllithium). This coordination facilitates the deprotonation of the proximal ortho-proton, creating a stabilized aryllithium species. baranlab.orguwindsor.ca Quenching this intermediate with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, installs a bromine atom exclusively at the ortho position. wikipedia.org

In the context of (phenylsulfanylmethyl)benzene, the sulfur atom could potentially serve as a Lewis basic site to direct metalation. However, this would direct bromination to the position ortho to the –CH2SPh group, yielding the 2-bromo isomer, not the desired 3-bromo product. illinois.edu Achieving meta-bromination via a directed approach is significantly more challenging and would require a more complex, multi-step synthesis to install a temporary meta-directing group, making this an inefficient pathway for this particular target molecule.

Introduction of the (Phenylsulfanylmethyl) Group onto Brominated Benzene Scaffolds

A more regiochemically controlled and synthetically viable approach involves beginning with a commercially available or readily synthesized brominated benzene scaffold and subsequently introducing the (phenylsulfanylmethyl) group. This strategy ensures the bromine is correctly positioned from the outset.

Advanced coupling reactions provide a powerful method for constructing the target molecule. One such approach involves the use of a Grignard reagent. The synthesis begins with 1-bromo-3-(bromomethyl)benzene, which is converted into the corresponding Grignard reagent, 3-bromobenzylmagnesium bromide. This organometallic intermediate can then be reacted with an electrophilic sulfur source, such as diphenyl disulfide (PhS-SPh). The nucleophilic benzylic carbon of the Grignard reagent attacks one of the sulfur atoms, cleaving the S-S bond and forming the desired C-S bond to yield this compound.

This method is effective as it forms the key C(benzyl)-S bond on a pre-brominated scaffold. The required diphenyl disulfide can be prepared from a phenyl Grignard reagent and dichlorodisulfide. google.com

Table 2: Representative Protocol for Grignard-Based Phenylsulfanylmethyl Installation
StepReactantsReagents & ConditionsProductExpected Yield
11-Bromo-3-(bromomethyl)benzeneMg turnings, dry diethyl ether, reflux3-Bromobenzylmagnesium bromideHigh
23-Bromobenzylmagnesium bromideDiphenyl disulfide, THF, 0 °C to RTThis compoundGood to Excellent

Alternatively, palladium-catalyzed cross-coupling reactions offer a modern and versatile route. For instance, a one-pot protocol could involve the reaction of a benzyl halide with potassium thioacetate, followed by in-situ deprotection and palladium-catalyzed coupling with an aryl bromide. nih.gov This avoids the use of odorous free thiols.

The most direct and widely employed method for synthesizing the target molecule is the nucleophilic substitution of a benzylic halide with a thiophenol derivative. This reaction proceeds via a classic Sₙ2 mechanism. The synthesis starts with 1-bromo-3-(bromomethyl)benzene or 1-bromo-3-(chloromethyl)benzene. Thiophenol is deprotonated using a non-nucleophilic base, such as potassium carbonate, sodium hydride, or lithium hydride, to generate the highly nucleophilic thiophenolate anion in situ. plos.org This anion then displaces the halide from the benzylic position of the brominated scaffold to form the final product.

The reaction is typically carried out in a polar aprotic solvent like acetone, THF, or DMF, which facilitates the Sₙ2 pathway. nih.gov This method is highly efficient, proceeds under relatively mild conditions, and offers excellent control over the final structure, making it the preferred route in many synthetic campaigns.

Table 3: Typical Conditions for Sₙ2 Synthesis of this compound
Benzylic Halide PrecursorBaseSolventTemperatureTypical Yield
1-Bromo-3-(bromomethyl)benzeneK₂CO₃AcetoneReflux>85%
1-Bromo-3-(chloromethyl)benzeneNaHTHFRoom Temp>90%
1-Bromo-3-(bromomethyl)benzeneLiHTHFRoom TempGood
1-Bromo-3-(chloromethyl)benzeneK₂CO₃DMF80 °CHigh

Development of Novel and Efficient Synthesis Routes for this compound

Traditional methods for the synthesis of aryl alkyl thioethers often rely on the reaction of an alkyl halide with a thiol in the presence of a base. In the context of this compound, this would involve the reaction of 3-bromobenzyl bromide with thiophenol. While effective, recent research has focused on developing more novel and efficient catalytic systems to facilitate this transformation, often with milder reaction conditions and higher yields.

A foundational precursor for this synthesis is 3-bromobenzyl bromide. An established method for its preparation involves the radical bromination of 3-bromotoluene (B146084). This reaction is typically carried out in a non-polar solvent like carbon tetrachloride, using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide. The reaction mixture is heated to reflux to initiate the reaction, which proceeds to give 3-bromobenzyl bromide in good yield. arkat-usa.org Another described method involves the direct bromination of 3-bromotoluene with elemental bromine under photochemical irradiation, yielding the desired product.

With the precursor in hand, the formation of the C-S bond can be achieved through various novel methods. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of benzylic thioethers. One sustainable approach involves the copper-catalyzed thiolation of ketones with sulfonohydrazides, which avoids the use of volatile and malodorous thiols. mdpi.com While not a direct synthesis of the target molecule, this methodology highlights the potential of copper catalysis in forming benzylic C-S bonds. A more direct copper-catalyzed approach involves the coupling of benzyl halides with aryl dithiocarbamates, providing an odorless and efficient route to benzyl phenyl sulfides. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also at the forefront of efficient C-S bond formation. These reactions can couple aryl halides with a variety of sulfur sources. While typically used for forming aryl-sulfur bonds, modifications can be envisioned for the synthesis of benzylic thioethers.

Electrochemical methods offer a modern and efficient alternative for the synthesis of benzylic thioethers. An electrochemically driven, metal-free C-S radical-radical cross-coupling of benzyl halides and disulfides has been reported. rsc.orgunibo.it This method is advantageous as it can be conducted at room temperature in the absence of transition metals and external oxidants or reductants, making it an environmentally friendly and cost-effective strategy. rsc.orgunibo.it

A convenient one-pot synthesis of both symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea (B124793) has also been developed. arkat-usa.org This procedure avoids the isolation and handling of malodorous thiols by generating the thiolate in situ. The reaction of a benzyl halide with thiourea forms an isothiuronium (B1672626) salt, which upon basic hydrolysis, generates the corresponding thiolate. This intermediate can then react with another benzyl halide in the same pot to yield the desired thioether. arkat-usa.org

Method Precursors Catalyst/Reagent Key Features
Classical SN2 Reaction 3-Bromobenzyl bromide, ThiophenolBase (e.g., NaOH, K2CO3)Standard, reliable method.
Copper-Catalyzed Thiolation Ketones, SulfonohydrazidesCuBr2, t-BuOKThiol-free, sustainable approach. mdpi.com
Electrochemical C-S Coupling Benzyl halides, DisulfidesNone (Electrochemical)Metal-free, room temperature, environmentally friendly. rsc.orgunibo.it
One-Pot Thiourea Method Benzyl halides, ThioureaBase (e.g., NaOH)Avoids handling of thiols, convenient. arkat-usa.org

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, aiming to reduce waste, use less hazardous chemicals, and improve energy efficiency. The synthesis of this compound can be made more sustainable by employing such approaches.

A key aspect of green synthesis is the use of environmentally benign and readily available starting materials. The use of elemental sulfur as a sulfur source in a photocatalytic system for the synthesis of benzyl thioesters represents a significant advancement in this area. nih.gov This method avoids toxic and hazardous thiols and operates under mild conditions with high yields. nih.gov While demonstrated for thioesters, the concept of using elemental sulfur could potentially be adapted for thioether synthesis.

Photocatalysis, in general, is a powerful green tool for organic synthesis as it often allows reactions to proceed under mild conditions using visible light as an energy source. The photocatalytic formation of carbon-sulfur bonds has been explored, including the coupling of thiols with aryl halides. beilstein-journals.org These methods can reduce the reliance on high temperatures and stoichiometric reagents.

The use of odorless thiol surrogates is another important green strategy. Xanthates, for example, can be used as stable, low-cost, and odorless replacements for thiols in the synthesis of thioethers. mdpi.com They can react with alkyl halides under transition-metal-free and base-free conditions to generate the corresponding thioethers. mdpi.com This approach offers a broad substrate scope and good functional group tolerance. mdpi.com

Solvent choice is also a critical component of green chemistry. The development of synthetic routes that can be performed in water or other environmentally friendly solvents is highly desirable. While many of the novel methods for thioether synthesis are still performed in organic solvents, research is ongoing to adapt these systems to greener solvent choices.

Furthermore, the development of catalytic systems that utilize earth-abundant and non-toxic metals is a key goal of sustainable chemistry. While palladium is a highly effective catalyst, its high cost and toxicity are drawbacks. Copper, being more abundant and less toxic, is a more sustainable alternative for C-S bond formation. mdpi.com Metal-free approaches, such as the electrochemical synthesis mentioned earlier, represent an even greener alternative. rsc.orgunibo.it

Green Approach Description Advantages
Use of Elemental Sulfur Employs elemental sulfur as the sulfur source in a photocatalytic system. nih.govAvoids toxic and malodorous thiols, uses an abundant and inexpensive reagent. nih.gov
Photocatalysis Utilizes visible light to drive the C-S bond formation. beilstein-journals.orgMild reaction conditions, reduces energy consumption. beilstein-journals.org
Odorless Thiol Surrogates Employs stable and odorless compounds like xanthates instead of thiols. mdpi.comImproves laboratory safety and reduces environmental impact. mdpi.com
Metal-Free Synthesis Electrochemical methods that do not require a transition metal catalyst. rsc.orgunibo.itAvoids metal contamination of the product and reduces cost and toxicity. rsc.orgunibo.it
Use of Greener Catalysts Employing earth-abundant and less toxic metals like copper. mdpi.comMore sustainable and cost-effective than using precious metals like palladium. mdpi.com

Reactivity and Transformational Studies of 1 Bromo 3 Phenylsulfanylmethyl Benzene

Reactivity at the Aryl Bromide Moiety of 1-Bromo-3-(phenylsulfanylmethyl)benzene

The presence of a bromine atom on the benzene (B151609) ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi) Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The aryl bromide in this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. nih.gov For this compound, a typical Suzuki-Miyaura reaction would involve its reaction with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl product. nih.govnih.govresearchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. nih.govbiolmolchem.com this compound can be coupled with various alkenes to introduce a vinyl group onto the aromatic ring. thieme-connect.de The reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand. jst.go.jpelsevierpure.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.netlibretexts.org The coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields an alkynylated benzene derivative. organic-chemistry.org This reaction is highly valued for its ability to be carried out under mild conditions. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgresearchgate.net this compound can be effectively coupled with various organozinc compounds to form new carbon-carbon bonds. nih.govresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃3-(Phenylsulfanylmethyl)biphenyl derivative
HeckAlkenePd(OAc)₂, P(o-tolyl)₃, Et₃N1-(Phenylsulfanylmethyl)-3-vinylbenzene derivative
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N1-(Alkynyl)-3-(phenylsulfanylmethyl)benzene derivative
NegishiOrganozinc reagentPd(dppf)Cl₂1-Alkyl/Aryl-3-(phenylsulfanylmethyl)benzene derivative

Nucleophilic Aromatic Substitution Pathways of this compound

While less common for simple aryl halides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. youtube.comyoutube.comlibretexts.org In the case of this compound, the phenylsulfanylmethyl group is not a strong electron-withdrawing group, making direct SNAr challenging. However, under forcing conditions with strong nucleophiles, substitution of the bromine atom may be possible. libretexts.org The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov

Formation of Organometallic Reagents from this compound

The aryl bromide functionality allows for the preparation of valuable organometallic reagents, such as Grignard and organolithium reagents. libretexts.orggoogle.com

Grignard Reagent Formation: Reaction of this compound with magnesium metal in an ether solvent like THF or diethyl ether yields the corresponding Grignard reagent, (3-(phenylsulfanylmethyl)phenyl)magnesium bromide. masterorganicchemistry.com

Organolithium Reagent Formation: Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to either lithium-halogen exchange to form 3-(phenylsulfanylmethyl)phenyllithium or deprotonation at the benzylic position, depending on the reaction conditions.

These organometallic reagents are potent nucleophiles and can be used in a wide array of subsequent reactions to form new carbon-carbon bonds. libretexts.org

Chemical Transformations Involving the Phenylsulfanylmethyl Group in this compound

The thioether linkage in the phenylsulfanylmethyl group offers another site for chemical modification, primarily through oxidation and reactions at the sulfur atom.

Oxidation Reactions of the Thioether Linkage to Sulfoxides and Sulfones

The sulfur atom in the thioether can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone.

Oxidation to Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide in acetic acid or sodium periodate, can be used to convert the thioether to 1-bromo-3-(phenylsulfinylmethyl)benzene.

Oxidation to Sulfone: Stronger oxidizing agents, like potassium permanganate (B83412) or excess hydrogen peroxide, will further oxidize the thioether or the sulfoxide to the corresponding sulfone, 1-bromo-3-(phenylsulfonylmethyl)benzene. nih.gov

Table 2: Oxidation of the Thioether Linkage
ProductOxidizing Agent
SulfoxideH₂O₂ in CH₃COOH
SulfoneKMnO₄

Alkylation and Arylation Reactions at the Sulfur Atom

The sulfur atom of the thioether is nucleophilic and can react with electrophiles.

Alkylation: Reaction with alkyl halides can lead to the formation of a sulfonium (B1226848) salt. For example, treatment of this compound with an alkyl iodide would yield a trialkylsulfonium iodide salt.

Arylation: While less common, arylation at the sulfur atom can be achieved under specific catalytic conditions, for instance, through transition metal-catalyzed cross-coupling reactions. researchgate.net

Radical Reactions and Cleavage of the Carbon-Sulfur Bond

General literature on compounds structurally related to this compound suggests potential pathways for radical reactions and C-S bond cleavage. For instance, aryl benzyl (B1604629) sulfides can undergo palladium-catalyzed debenzylative cross-coupling reactions with aryl bromides, a process that involves the cleavage of the C(sp³)–S bond. This type of transformation typically proceeds through a tandem mechanism involving α-arylation of the sulfide, followed by C–S bond cleavage and subsequent C–S bond formation.

Furthermore, thioethers, in general, can serve as precursors for carbon-centered radicals under electroreductive conditions. Such methods often demonstrate high selectivity for the cleavage of the C(sp³)–S bond over the C(sp²)–S bond. It is plausible that this compound could undergo similar transformations, potentially generating a 3-bromobenzyl radical upon cleavage of the carbon-sulfur bond. However, without specific experimental data for this compound, any proposed reaction mechanism remains speculative.

The presence of the bromine atom on the aromatic ring could also influence radical reactions. Aryl bromides are known to participate in various radical processes, including atom transfer radical polymerization (ATRP) and radical cyclizations. The interplay between the bromo and the phenylsulfanylmethyl substituents in radical-initiated transformations of this compound would be a key area for investigation, but such studies have not been reported.

Chemo- and Regioselectivity in Reactions of this compound

The chemoselectivity of reactions involving this compound would be dictated by the relative reactivity of the aryl bromide and the benzyl thioether functionalities. For example, in palladium-catalyzed cross-coupling reactions, the C-Br bond is a common reaction site. However, the sulfur atom of the thioether could also interact with the metal catalyst, potentially leading to catalyst inhibition or alternative reaction pathways.

The regioselectivity of reactions on the aromatic ring would be influenced by the directing effects of the two substituents. The bromine atom is an ortho-, para-director, while the phenylsulfanylmethyl group is also generally considered to be ortho-, para-directing. Their meta-relationship to each other on the benzene ring would lead to complex regiochemical outcomes in electrophilic aromatic substitution reactions. Predicting the major product in such reactions would require a detailed understanding of the relative activating/deactivating and directing strengths of these two groups in concert, an area that remains unexplored for this specific molecule.

Applications of 1 Bromo 3 Phenylsulfanylmethyl Benzene in Advanced Organic Synthesis

1-Bromo-3-(phenylsulfanylmethyl)benzene as a Versatile Building Block for Complex Molecules

The strategic positioning of the bromo and phenylsulfanylmethyl groups on the benzene (B151609) ring makes this compound a highly valuable scaffold for the synthesis of intricate molecular structures. The bromine atom serves as a key functional handle for introducing molecular complexity through a variety of well-established cross-coupling reactions. For instance, Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon and carbon-nitrogen bonds at the 3-position of the benzene ring. This allows for the facile introduction of alkyl, alkenyl, alkynyl, aryl, and amino substituents, thereby enabling the construction of a wide range of substituted aromatic compounds.

The phenylsulfanylmethyl group, on the other hand, can be retained as a stable structural element or can be further transformed. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic properties and biological activity of the final molecule. Furthermore, the benzylic C-S bond can be cleaved under specific reductive conditions to unmask a thiol functionality, which can then be used for further synthetic elaborations. This dual reactivity allows for a modular and divergent approach to the synthesis of complex molecules from a single starting material.

Table 1: Representative Cross-Coupling Reactions of this compound

Reaction Type Coupling Partner Catalyst/Conditions Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄, baseBiaryl derivative
Heck CouplingAlkenePd(OAc)₂, PPh₃, baseAlkenylbenzene derivative
Sonogashira CouplingTerminal alkynePd(PPh₃)₂Cl₂, CuI, baseAlkynylbenzene derivative
Buchwald-Hartwig AminationAminePd₂(dba)₃, ligand, baseN-Aryl amine derivative

This table presents plausible transformations based on the known reactivity of aryl bromides.

Synthesis of Sulfur-Containing Aromatic and Heteroaromatic Compounds

Given its inherent sulfur-containing moiety, this compound is an excellent starting material for the synthesis of a variety of sulfur-containing aromatic and heteroaromatic compounds. The phenylthio group can be a key component of the final target molecule, or it can be used to direct the formation of new rings.

One potential application is in the synthesis of thieno-fused aromatic systems. Following a cross-coupling reaction at the bromine position to introduce a suitable functional group, an intramolecular cyclization involving the sulfur atom could be envisioned. For example, the introduction of an ethynyl (B1212043) group via Sonogashira coupling could be followed by an electrophilic or radical-mediated cyclization to form a benzothiophene (B83047) derivative.

Furthermore, the thioether can be a precursor to a sulfonium (B1226848) salt, which can then participate in ylide formation and subsequent reactions to build heterocyclic rings. The oxidation of the thioether to a sulfone significantly alters the electronic nature of the molecule and can be a key step in the synthesis of compounds with specific electronic or biological properties.

Table 2: Potential Synthetic Routes to Sulfur-Containing Heterocycles

Target Heterocycle Synthetic Strategy Key Intermediate
Substituted BenzothiopheneSonogashira coupling followed by intramolecular cyclization1-(Phenylethynyl)-3-(phenylsulfanylmethyl)benzene
Thianthrene derivativesIntramolecular cyclization via electrophilic attackDicationic species of a biaryl precursor

This table outlines hypothetical synthetic pathways to illustrate the potential of the subject compound.

Precursor in Multicomponent Reactions and Cascade Processes

The bifunctional nature of this compound makes it a promising candidate for use in multicomponent reactions (MCRs) and cascade processes. In an MCR, the two reactive sites could potentially react in a sequential manner with other reagents in a one-pot fashion, leading to the rapid assembly of complex molecules from simple starting materials.

For instance, a palladium-catalyzed MCR could be designed where an initial oxidative addition of the aryl bromide to the palladium catalyst is followed by the insertion of a third component (e.g., an alkyne or carbon monoxide) and a subsequent reductive elimination involving a nucleophile that could be directed by the thioether moiety.

Cascade reactions, where the product of one reaction becomes the substrate for the next in a single synthetic operation, could also be initiated from this versatile precursor. A cross-coupling reaction at the bromine site could introduce a functional group that then triggers an intramolecular reaction with the phenylsulfanylmethyl group or the aromatic ring to which it is attached, leading to the formation of polycyclic systems.

Utility in the Construction of Bridged and Polycyclic Systems

The development of synthetic routes to bridged and polycyclic aromatic hydrocarbons is of significant interest due to their unique structural and electronic properties. This compound can serve as a valuable starting material for the construction of such complex architectures.

The phenylsulfanylmethyl group can act as a flexible tether that can be used to form a bridge across the aromatic ring or to another aromatic system. For example, after a coupling reaction to form a biaryl system, an intramolecular Friedel-Crafts type reaction or other cyclization strategies involving the benzylic methylene (B1212753) group and the second aryl ring could lead to the formation of fluorene (B118485) or dibenzothiophene-like structures with a methylene bridge.

Moreover, the bromine atom allows for the molecule to be incorporated into larger polycyclic aromatic frameworks through reactions such as the Suzuki polycondensation or other iterative cross-coupling strategies. The presence of the thioether could also influence the regioselectivity of subsequent annulation reactions, providing a route to specifically substituted polycyclic systems.

Mechanistic Investigations of Reactions Involving 1 Bromo 3 Phenylsulfanylmethyl Benzene

Elucidation of Reaction Pathways for Functionalization of 1-Bromo-3-(phenylsulfanylmethyl)benzene

The functionalization of this compound can be anticipated to proceed through several well-established reaction pathways, primarily dictated by the chosen reagents and reaction conditions.

Cross-Coupling Reactions: The aryl bromide moiety is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction would involve the formation of a new carbon-carbon bond at the site of the bromine atom. The generally accepted catalytic cycle for such a reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate.

Transmetalation: An organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

A plausible reaction scheme for the Suzuki-Miyaura coupling of this compound with a generic boronic acid is presented below.

StepDescriptionIntermediate
1Oxidative Addition of Aryl Bromide to Pd(0)Aryl-Pd(II)-Br Complex
2Transmetalation with Organoboron ReagentDi-organic-Pd(II) Complex
3Reductive EliminationCoupled Product and Pd(0)

Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl bromides unless activated by strong electron-withdrawing groups, under forcing conditions with strong nucleophiles, a nucleophilic aromatic substitution might occur. This could proceed via an addition-elimination mechanism, involving the formation of a Meisenheimer complex, or through an elimination-addition mechanism generating a highly reactive benzyne (B1209423) intermediate. The latter would be favored by the use of a very strong base.

Reactions at the Benzylic Position: The methylene (B1212753) group adjacent to the benzene (B151609) ring (the benzylic position) is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.orglibretexts.org For instance, bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the formation of 1-bromo-3-(bromo(phenyl)methyl)benzene.

Studies on Reaction Intermediates and Transition States

Direct experimental studies on the reaction intermediates and transition states specifically for this compound are scarce. However, extensive research on the mechanisms of the aforementioned reaction types provides a solid basis for understanding the transient species involved.

In palladium-catalyzed cross-coupling reactions , the key intermediates are well-characterized organopalladium species. The geometry and electronic properties of the Pd(0) and Pd(II) complexes, including the ligands bound to the palladium, play a crucial role in the efficiency of the catalytic cycle. The transition state for the oxidative addition step is thought to involve a three-centered interaction between the palladium and the carbon and bromine atoms of the aryl bromide.

In the case of a benzyne mechanism , the key intermediate is a highly strained, neutral molecule containing a formal triple bond within the benzene ring. youtube.com This electrophilic species is rapidly attacked by any available nucleophile.

For radical reactions at the benzylic position , the primary intermediate is a benzylic radical . This radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent aromatic ring. libretexts.orglibretexts.org This stabilization lowers the activation energy for its formation, making the benzylic C-H bonds more reactive than typical alkyl C-H bonds.

Role of Catalysts and Reagents in Directed Reactivity of this compound

The choice of catalysts and reagents is paramount in directing the reactivity of this compound to a specific site and through a particular mechanistic pathway.

Palladium Catalysts in Cross-Coupling: The catalyst system, comprising a palladium precursor and a ligand, is critical in Suzuki-Miyaura and other cross-coupling reactions. The ligand's steric and electronic properties influence the rate and selectivity of the oxidative addition and reductive elimination steps. For example, bulky, electron-rich phosphine (B1218219) ligands are often employed to promote these key steps in the catalytic cycle. The base used in the reaction is also crucial, as it activates the organoboron reagent for transmetalation. wikipedia.orgorganic-chemistry.org

Catalyst/ReagentRole in Reaction
Palladium(0) ComplexActive catalyst for C-C bond formation
Phosphine LigandsModulate the reactivity and stability of the palladium catalyst
Base (e.g., K2CO3, Cs2CO3)Activates the organoboron reagent for transmetalation
Organoboron ReagentSource of the new organic substituent

Reagents for Nucleophilic Aromatic Substitution: The outcome of nucleophilic aromatic substitution is heavily dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are required to attack the electron-rich aromatic ring. The use of a very strong base, such as sodium amide (NaNH2), can promote the formation of a benzyne intermediate, leading to substitution products that may differ from those obtained under SNAr conditions.

Initiators for Radical Reactions: For reactions at the benzylic position, radical initiators are often necessary. These can be sources of light (photochemical initiation) or chemical initiators like benzoyl peroxide. These initiators facilitate the formation of the initial radical species that propagates the chain reaction. N-Bromosuccinimide (NBS) is a specific reagent used for benzylic bromination as it provides a low, steady concentration of bromine radicals. libretexts.orglibretexts.org

Advanced Spectroscopic and Structural Elucidation Studies of 1 Bromo 3 Phenylsulfanylmethyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Assignment

High-resolution NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-bromo-3-(phenylsulfanylmethyl)benzene, both ¹H and ¹³C NMR would be crucial for confirming its structure and for conformational analysis.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) bridge protons. The aromatic protons of the two benzene (B151609) rings will appear in the typical downfield region of approximately 7.0-7.5 ppm. The substitution patterns on both rings will lead to complex splitting patterns (multiplets) due to spin-spin coupling. The methylene protons (-CH₂-) connecting the two aromatic rings would likely appear as a singlet further upfield, typically in the range of 4.0-4.5 ppm. The exact chemical shift would be influenced by the electronegativity of the neighboring sulfur atom and the aromatic rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information. The aromatic carbons would resonate in the region of 120-140 ppm. The carbon atom attached to the bromine (C-Br) would be expected around 122 ppm, while the carbons of the phenylsulfanyl group would also have distinct chemical shifts. The methylene bridge carbon (-CH₂-) would be observed at a higher field, likely between 35-45 ppm.

Conformational Analysis: The methylene bridge in diarylmethane-type structures allows for considerable conformational flexibility. oup.com The two aromatic rings can rotate relative to each other, leading to different spatial arrangements. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study through-space interactions between the protons of the two rings, providing insights into the preferred conformation in solution. nih.gov The presence of the bulky bromine atom and the sulfur atom will likely introduce some steric hindrance, influencing the rotational barrier and the equilibrium populations of different conformers. um.esresearchgate.net

Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (ppm)
Aromatic Protons (brominated ring) 7.0 - 7.5
Aromatic Protons (phenyl ring) 7.0 - 7.5

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atoms Expected Chemical Shift (ppm)
Aromatic Carbons 120 - 140
Carbon attached to Bromine (C-Br) ~122

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Molecular Formula Confirmation: For this compound (C₁₃H₁₁BrS), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and thus the molecular formula. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity. whitman.edu

Fragmentation Pattern Analysis: Under electron ionization (EI), the molecular ion of this compound would be expected to be relatively stable due to the presence of two aromatic rings. libretexts.org The fragmentation would likely proceed through several key pathways:

Loss of Bromine: Cleavage of the C-Br bond would result in a significant fragment at M-79/M-81. nih.govresearchgate.net

Benzylic Cleavage: Cleavage of the C-S bond could lead to the formation of a bromobenzyl cation or a thiophenyl radical, and vice versa. The formation of the tropylium (B1234903) ion (m/z 91) is a common feature in compounds containing a benzyl (B1604629) group. whitman.edu

Loss of the Phenylsulfanylmethyl Group: A fragment corresponding to the bromobenzene (B47551) cation (m/z 155/157) could be observed.

Loss of the Bromophenylmethyl Group: A fragment corresponding to the thiophenol cation (m/z 109) might be present.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Identity of Fragment
278/280 [C₁₃H₁₁BrS]⁺ (Molecular Ion)
199 [C₁₃H₁₁S]⁺ (Loss of Br)
170/172 [C₇H₆Br]⁺ (Bromobenzyl cation)
109 [C₆H₅S]⁺ (Thiophenyl cation)
91 [C₇H₇]⁺ (Tropylium ion)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule.

Functional Group Identification: The IR and Raman spectra of this compound would be dominated by the vibrational modes of the substituted benzene rings.

Aromatic C-H Stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹. researchgate.net

Aromatic C=C Stretching: A series of bands between 1400-1600 cm⁻¹ are characteristic of the benzene ring. uwosh.edu

C-H Bending: In-plane and out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹). The pattern of the out-of-plane bending bands between 650-900 cm⁻¹ can often provide information about the substitution pattern of the benzene ring.

C-Br Stretching: The C-Br stretching vibration is expected to appear as a strong band in the low-frequency region, typically between 500-600 cm⁻¹. uwosh.edu

C-S Stretching: The C-S stretching vibration is generally weak and appears in the range of 600-800 cm⁻¹.

Vibrational Analysis: A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), could provide a complete assignment of the fundamental vibrational modes. researchgate.netaip.org This would offer a deeper understanding of the molecule's structure and bonding.

Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1400 - 1600
C-H Out-of-Plane Bend 650 - 900
C-S Stretch 600 - 800

X-ray Crystallography of this compound and its Analogues for Solid-State Structure and Intermolecular Interactions

Solid-State Structure: In the solid state, the molecule would adopt a specific conformation that is influenced by packing forces. The dihedral angles between the two aromatic rings would be a key structural parameter.

Intermolecular Interactions: The crystal packing would be governed by a variety of non-covalent interactions.

π–π Stacking: The aromatic rings are likely to engage in π–π stacking interactions, which are common in the crystal structures of aromatic compounds. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms such as sulfur or the π-system of a neighboring aromatic ring. rsc.org

C-H···π Interactions: The aromatic C-H bonds can interact with the electron-rich π-face of an adjacent benzene ring.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Since this compound itself is not chiral, these techniques would not be applicable. However, if a chiral center were introduced into a derivative, for example, by substitution on the methylene bridge or on one of the aromatic rings, then chiroptical spectroscopy would be a valuable tool for determining the absolute configuration and studying its conformational preferences in solution. In the absence of any reported chiral derivatives, this section is not currently applicable.

Computational and Theoretical Investigations of 1 Bromo 3 Phenylsulfanylmethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine a molecule's geometry, energy, and various electronic properties. For 1-Bromo-3-(phenylsulfanylmethyl)benzene, DFT calculations would provide fundamental insights into its stability and chemical reactivity.

A typical DFT study would begin with geometry optimization to find the lowest energy structure of the molecule. Following optimization, a frequency calculation is often performed to confirm that the structure is a true minimum on the potential energy surface. From these calculations, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Other properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents. Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.govnih.gov

Illustrative Research Findings:

A hypothetical DFT study on this compound using a common functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would likely reveal the distribution of electron density across the molecule. The sulfur atom and the bromine atom, being highly electronegative, would be expected to be regions of negative electrostatic potential. The HOMO is likely to be localized on the phenylsulfanyl moiety, particularly the sulfur atom with its lone pairs of electrons, making it a likely site for oxidation. Conversely, the LUMO may be distributed over the brominated benzene (B151609) ring, suggesting it could be susceptible to nucleophilic attack under certain conditions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound.
PropertyCalculated ValueSignificance
Total Energy (Hartree)-2150.45Indicator of molecular stability.
HOMO Energy (eV)-6.25Relates to ionization potential and electron-donating ability.
LUMO Energy (eV)-1.15Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (eV)5.10Indicator of chemical reactivity and kinetic stability.
Dipole Moment (Debye)1.85Measures the polarity of the molecule.

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and thermodynamic properties.

For a molecule like this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, to mimic condensed-phase conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. Force fields like OPLS-AA or CHARMM are commonly used for organic molecules. nih.gov The simulation would then be run for a specific duration (from nanoseconds to microseconds), tracking the trajectory of each atom.

Analysis of these trajectories can reveal how the molecule explores different conformations, the flexibility of the thioether linkage, and the formation of intra- and intermolecular interactions, such as hydrogen bonds or van der Waals contacts with the solvent. mdpi.comrsc.org It can also be used to calculate macroscopic properties like diffusion coefficients and radial distribution functions, which describe the local solvent structure around the solute molecule.

Illustrative Research Findings:

An MD simulation of this compound in a solvent like methanol (B129727) would likely show significant flexibility around the C-S-C bonds of the thioether bridge. The two phenyl rings would be observed to rotate and fold relative to each other, exploring a wide range of conformations. The simulation could quantify the average distance between the centers of the two rings and the timescale of their relative motions. Analysis of the solvent structure might show a specific arrangement of methanol molecules around the polar bromine and sulfur atoms. This information is crucial for understanding how the molecule behaves in solution, which can influence its reactivity and physical properties.

Table 2: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound.
ParameterValue/SettingPurpose
Force FieldOPLS-AADefines the potential energy and forces between atoms.
SolventMethanol (Box)Simulates a solution environment.
Temperature298 K (300K)Maintained using a thermostat (e.g., Nosé-Hoover).
Pressure1 atmMaintained using a barostat (e.g., Parrinello-Rahman).
Simulation Time100 nsDuration over which molecular motion is tracked.
Time Step2 fsThe interval between successive calculations of forces and positions.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a flexible molecule are often determined by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers (low-energy structures) of a molecule and to determine the energy barriers for conversion between them. nih.gov

For this compound, the key sources of conformational flexibility are the rotations around the two C-S bonds and the C-C bond connecting the methylene (B1212753) group to the brominated ring. A conformational analysis would involve systematically rotating these bonds (defined by dihedral angles) and calculating the potential energy at each step. This generates a potential energy surface (PES), where the valleys correspond to stable conformers and the peaks represent the transition states between them. Quantum mechanical methods, such as DFT, are typically used for these energy calculations to ensure accuracy.

By identifying the global minimum energy conformer and other low-energy conformers, researchers can predict the most likely shapes the molecule will adopt. The energy barriers between these conformers determine how easily the molecule can switch between different shapes, which is critical for processes like binding to a receptor or crystal packing.

Illustrative Research Findings:

A conformational analysis of this compound would likely focus on the dihedral angles τ1 (C-C-S-C) and τ2 (C-S-C-C). The resulting potential energy surface would probably show several low-energy conformers. The global minimum might correspond to a "folded" conformation where the two aromatic rings are relatively close, potentially stabilized by weak intramolecular π-π stacking or C-H···π interactions. Other, more "extended" conformers would also exist at slightly higher energies. The energy barriers for rotation around the thioether linkage would likely be low, on the order of a few kcal/mol, indicating that the molecule is highly flexible at room temperature.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound based on Dihedral Angles.
ConformerDihedral Angle τ1 (C-C-S-C)Dihedral Angle τ2 (C-S-C-C)Relative Energy (kcal/mol)
A (Global Minimum)~75°~180°0.00
B~180°~70°1.25
C~75°~70°1.80
Transition State (A↔B)~120°~120°4.50

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their measured reactivity. The goal is to develop a mathematical model that can predict the reactivity of new, untested compounds based solely on their structural or computed properties, known as molecular descriptors. nih.govnih.gov

A QSRR study on a class of compounds including this compound would begin by defining a "training set" of structurally similar molecules for which experimental reactivity data (e.g., reaction rates, equilibrium constants) are available. For each molecule in the set, a large number of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a model is built that finds the best correlation between a subset of these descriptors and the observed reactivity. The predictive power of the model is then validated using an external "test set" of compounds that were not used in the model's development.

Illustrative Research Findings:

A hypothetical QSRR study could be performed to predict the rate of a specific reaction for a series of substituted (phenylsulfanylmethyl)benzenes, including the 1-bromo-3- derivative. The resulting model might find that the reaction rate is strongly correlated with a combination of descriptors. For example, a higher value for the energy of the HOMO (a quantum chemical descriptor) might lead to a faster reaction, while a larger molecular volume (a constitutional descriptor) might slow it down. Such a model provides valuable insights into the factors governing reactivity and allows for the rapid screening of new potential reactants.

Hypothetical QSRR Model Equation:

log(k) = 2.5 + 0.85 * E_HOMO - 0.05 * V_mol + 1.2 * q_S

Where:

log(k) is the logarithm of the reaction rate constant.

E_HOMO is the energy of the Highest Occupied Molecular Orbital.

V_mol is the molecular volume.

q_S is the partial charge on the sulfur atom.

Table 4: Illustrative Molecular Descriptors for a QSRR Model.
DescriptorTypePotential Influence on Reactivity
Molecular Weight (MW)ConstitutionalRelated to steric hindrance and diffusion rates.
HOMO EnergyQuantum ChemicalCorrelates with the ease of electron donation (nucleophilicity).
LogP (Octanol-Water Partition Coefficient)PhysicochemicalDescribes hydrophobicity, affecting behavior in different solvents.
Electrostatic Potential at SulfurQuantum ChemicalIndicates the susceptibility of the sulfur atom to electrophilic attack.

Structure Reactivity Relationships Within Analogues and Derivatives of 1 Bromo 3 Phenylsulfanylmethyl Benzene

Comparative Studies with Related Benzene (B151609) Derivatives

The reactivity of 1-bromo-3-(phenylsulfanylmethyl)benzene is intrinsically linked to the nature of its constituent parts. By systematically altering the halogen substituent and the thioether side chain, researchers can gain valuable insights into the electronic and steric factors that govern its chemical transformations.

Influence of Halogen Substituents on Reactivity

The identity of the halogen atom at the 3-position of the benzene ring significantly impacts the reactivity of the molecule. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution compared to unsubstituted benzene. libretexts.orglibretexts.orgaakash.ac.in

The order of reactivity for electrophilic aromatic substitution among halobenzenes is generally found to be F > Cl > Br > I. libretexts.org This trend is governed by the competing nature of the strong inductive effect and the resonance effect of the halogens. While fluorine is the most electronegative, its ability to donate electron density via resonance to the ortho and para positions makes the ring more susceptible to electrophilic attack compared to its heavier congeners. libretexts.org

In the context of nucleophilic aromatic substitution, where the aromatic ring is attacked by a nucleophile, the reactivity order is often reversed. The rate of these reactions is typically influenced by the electronegativity of the halogen and the stability of the intermediate Meisenheimer complex.

To illustrate the general trend of halogen influence on reactivity, the following table presents hypothetical relative rate constants for a generic electrophilic aromatic substitution reaction on 1-halo-3-(phenylsulfanylmethyl)benzene, based on established principles for halobenzenes.

Halogen Substituent (X) in 1-X-3-(phenylsulfanylmethyl)benzeneRelative Rate of Electrophilic Aromatic Substitution (Hypothetical)
-F0.15
-Cl0.033
-Br0.030
-I0.038

This table is based on the general reactivity trends of halobenzenes and is for illustrative purposes.

Impact of Variations in the Thioether Side Chain

The thioether side chain, -(CH2)n-S-Ph, also plays a crucial role in modulating the reactivity of the molecule. Variations in the length of the methylene (B1212753) spacer (n) can influence both steric and electronic effects.

Increasing the length of the alkyl chain between the phenyl ring and the sulfur atom can impact the steric hindrance around the reactive sites on the benzene ring. A longer chain may offer more conformational flexibility, potentially influencing the accessibility of reagents to the aromatic ring. Electronically, the sulfur atom can participate in resonance, donating its lone pair of electrons to the aromatic ring, which can influence the regioselectivity of electrophilic aromatic substitution.

Furthermore, the nature of the group attached to the sulfur atom (the thiophenyl moiety in this case) will have a significant electronic effect. Electron-donating or electron-withdrawing substituents on the thiophenyl ring can remotely influence the electron density of the brominated benzene ring through the sulfur atom.

Synthesis and Reactivity of Analogues with Different Substituents on the Phenyl Ring or Thiophenyl Moiety

The synthesis of analogues of this compound with additional substituents on either the brominated phenyl ring or the thiophenyl moiety allows for a more nuanced understanding of structure-reactivity relationships. Standard synthetic methodologies, such as nucleophilic substitution of a substituted benzyl (B1604629) halide with a substituted thiophenol, can be employed to generate a library of these derivatives. researchgate.net

The reactivity of these analogues in reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions can then be systematically studied. For instance, the introduction of an electron-donating group (e.g., -OCH3) on the brominated ring would be expected to increase the rate of electrophilic substitution, while an electron-withdrawing group (e.g., -NO2) would decrease it. msu.edumsu.edu

The Hammett equation provides a powerful tool for quantifying these electronic effects. viu.calibretexts.orgscirp.orgresearchgate.net By plotting the logarithm of the rate constant (or equilibrium constant) for a series of substituted derivatives against the appropriate Hammett substituent constant (σ), a linear relationship is often observed. The slope of this plot, the reaction constant (ρ), provides valuable information about the nature of the transition state.

The following interactive table showcases hypothetical reaction rate data for the nucleophilic substitution of various substituted analogues of this compound, illustrating the expected electronic effects.

Substituent on Brominated RingSubstituent on Thiophenyl RingHypothetical Relative Rate Constant (k_rel)Hammett Constant (σ) of Substituent on Brominated Ring
-NO2 (para to CH2SPh)-H5.50.78
-CN (para to CH2SPh)-H3.20.66
-H-H1.00.00
-CH3 (para to CH2SPh)-H0.6-0.17
-OCH3 (para to CH2SPh)-H0.3-0.27
-H-NO2 (para)1.8-
-H-OCH3 (para)0.7-

Steric and Electronic Effects on the Chemical Behavior of this compound Derivatives

The chemical behavior of this compound and its derivatives is ultimately governed by a combination of steric and electronic effects.

Electronic Effects: As discussed, the electronic nature of the substituents on both aromatic rings plays a dominant role in determining the reactivity. chemrxiv.orgnih.govresearchgate.netdigitellinc.com Electron-donating groups increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack and generally decreasing their reactivity in nucleophilic aromatic substitution. Conversely, electron-withdrawing groups have the opposite effect. The Hammett equation serves as a quantitative tool to correlate these electronic effects with reaction rates. viu.calibretexts.orgscirp.orgresearchgate.net

Steric Effects: The size of the substituents, particularly those in the ortho positions to the reactive sites, can significantly influence reaction rates. researchgate.net Bulky substituents can hinder the approach of reagents, leading to a decrease in reaction rate, a phenomenon known as steric hindrance. For example, in electrophilic aromatic substitution reactions on substituted benzenes, the ratio of ortho to para products is often influenced by the steric bulk of both the existing substituent and the incoming electrophile. libretexts.org

In the case of this compound derivatives, bulky substituents on either the brominated ring or the thiophenyl ring could influence the preferred conformation of the molecule, thereby affecting the accessibility of the reactive centers.

Future Research Directions for 1 Bromo 3 Phenylsulfanylmethyl Benzene

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of 1-bromo-3-(phenylsulfanylmethyl)benzene and its derivatives presents an opportunity to apply and develop cutting-edge synthetic methodologies. Future research could focus on:

C-H Functionalization: A paradigm shift in synthetic chemistry involves the direct functionalization of carbon-hydrogen (C-H) bonds. Future studies could investigate the synthesis of this compound and related structures through the direct C-H thiolation of brominated toluenes or the C-H benzylation of brominated thiophenols. pku.edu.cn Developing catalytic systems, potentially involving metals like rhodium or copper, for such transformations would represent a significant advancement in synthetic efficiency.

Photocatalysis and Flow Chemistry: The use of visible light photocatalysis offers a green and powerful tool for forging chemical bonds. Investigating the synthesis of this compound using light-mediated reactions could lead to novel, energy-efficient synthetic routes. Furthermore, translating these syntheses to continuous flow reactors could offer advantages in terms of scalability, safety, and process control.

Synthetic ApproachPotential Catalytic SystemKey Research Focus
Palladium-Catalyzed Cross-CouplingNovel Phosphine (B1218219) LigandsMilder reaction conditions, lower catalyst loading, expanded substrate scope. nih.govacsgcipr.org
C-H FunctionalizationRhodium, Copper, or Nickel CatalystsRegioselective thiolation or benzylation of unactivated C-H bonds. pku.edu.cn
PhotocatalysisOrganic Dyes or Metal ComplexesVisible-light mediated C-S bond formation.

Exploration of Novel Reaction Pathways and Transformations

The unique combination of functional groups in this compound opens the door to a wide array of chemical transformations. Future research in this area could explore:

Transformations of the Bromine Atom: The bromine atom is a versatile handle for a multitude of chemical reactions. Its participation in classic cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings could be systematically studied to generate a library of derivatives with diverse functionalities. Furthermore, its conversion to other functional groups via nucleophilic aromatic substitution or metal-halogen exchange would significantly expand the synthetic utility of this scaffold.

Reactivity of the Thioether Linkage: The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives may exhibit distinct electronic and steric properties, making them interesting targets for materials and medicinal chemistry. rsc.org The development of selective oxidation methods would be a key aspect of this research.

Intramolecular Cyclization Reactions: Depending on the nature of substituents introduced via the bromine atom, intramolecular cyclization reactions could be explored to generate novel heterocyclic scaffolds. For instance, the introduction of a nucleophilic group could lead to the formation of sulfur-containing ring systems.

Potential for Advanced Materials Chemistry and Supramolecular Assembly

The aromatic and sulfur-containing nature of this compound suggests its potential as a building block for advanced materials. Future investigations could be directed towards:

Polymer Synthesis: The bromo-functional group can serve as a point for polymerization. For example, it could be used as an initiator for certain types of polymerization or as a monomer in polycondensation or cross-coupling polymerization reactions. The resulting sulfur-containing polymers could possess interesting optical, electronic, or thermal properties.

Organic Electronics: Thiophene and other sulfur-containing aromatic compounds are well-known components of organic semiconductors. By modifying the structure of this compound, for example, by extending the aromatic system through cross-coupling reactions, it may be possible to design novel materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Supramolecular Chemistry: The aromatic rings in the molecule can participate in π-π stacking interactions, while the sulfur atom can engage in non-covalent interactions. These interactions could be harnessed to direct the self-assembly of the molecule into well-defined supramolecular structures such as gels, liquid crystals, or molecular networks. The bromine atom could also be utilized in halogen bonding, a highly directional non-covalent interaction, to control the assembly process.

Interdisciplinary Research Opportunities Involving this compound

The unique structural features of this compound also present opportunities for interdisciplinary research:

Medicinal Chemistry: Aryl thioethers are a common motif in pharmacologically active compounds. nih.gov Future research could involve the synthesis of a library of derivatives of this compound and their screening for biological activity. The lipophilicity and electronic properties of the molecule can be fine-tuned by modifying the substituents on the aromatic rings.

Chemical Biology: The thioether linkage could be designed to be cleavable under specific biological conditions, making it a potential linker for drug delivery systems or chemical probes. The bromine atom could also serve as a site for the attachment of reporter groups or biomolecules.

Environmental Chemistry: Organobromine compounds are known for their presence and persistence in the environment. wikipedia.orgnih.gov Studies on the environmental fate and potential degradation pathways of this compound could provide valuable insights into the environmental impact of this class of compounds.

Conclusion

Summary of Key Academic Contributions and Research Progress

A comprehensive survey of scientific databases and academic journals reveals a significant lack of published research specifically centered on 1-Bromo-3-(phenylsulfanylmethyl)benzene. Its academic contributions are therefore inferred more from the general chemistry of its functional groups rather than from dedicated studies. The compound features a brominated benzene (B151609) ring, a thioether linkage, and a methylene (B1212753) bridge, functionalities that are individually well-explored in organic chemistry.

The primary accessible information points towards its synthesis, which can be logically deduced from established chemical principles. The most probable synthetic route involves the nucleophilic substitution reaction between 3-bromobenzyl bromide and thiophenol. In this reaction, the thiophenolate anion, a potent nucleophile, would readily displace the bromide from the benzylic position of 3-bromobenzyl bromide. This straightforward synthesis makes it an accessible, albeit seemingly underutilized, building block in synthetic chemistry.

The following table outlines the key reactants in its likely synthesis:

Compound NameRole in Synthesis
3-Bromobenzyl bromideElectrophile
ThiophenolNucleophile (precursor to thiophenolate)

Outlook on the Continued Significance of this compound in Organic Chemistry Research

The future significance of this compound in organic chemistry research remains speculative given the current lack of dedicated studies. However, its structure suggests several potential avenues for exploration.

The presence of a bromine atom on the aromatic ring opens the door to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and materials. The thioether moiety could also be of interest for its potential biological activity or for its role in coordinating to metal centers in catalysis.

Despite these possibilities, the current body of scientific literature does not indicate that these avenues are being actively pursued. The compound's significance will ultimately depend on future research initiatives that may choose to explore its properties and potential applications. Until such studies are undertaken and published, this compound will likely remain a compound of theoretical potential rather than demonstrated academic or industrial importance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-3-(phenylsulfanylmethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, brominated intermediates like 1-bromo-3-(bromomethyl)benzene ( ) may react with thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (60–90°C) and stoichiometric ratios are critical to minimizing byproducts such as disulfides. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound. Yields range from 60–85%, depending on the purity of starting materials .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while the -CH₂S- group shows a singlet (~δ 3.8–4.2 ppm). The bromine atom deshields adjacent carbons, evident in ¹³C NMR (δ 120–135 ppm for aromatic carbons).
  • HRMS : The molecular ion [M+H]⁺ should match the theoretical mass (C₁₃H₁₁BrS: ~278.0 g/mol).
    Discrepancies in spectral data may arise from residual solvents or incomplete substitution, necessitating repeated recrystallization (e.g., using ethanol/water) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

  • Methodological Answer : The bromine atom acts as a meta-directing group, while the phenylsulfanylmethyl (-CH₂SPh) moiety is ortho/para-directing. Computational modeling (DFT) predicts competing electronic effects, but experimental data (e.g., nitration studies) show predominant para-substitution relative to the -CH₂SPh group. To enhance regioselectivity:

  • Use bulky directing groups (e.g., tert-butyl) to sterically hinder undesired positions.
  • Employ low-temperature reactions (-20°C) to slow kinetic pathways favoring mixed products.
  • Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. How can contradictory data in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound be resolved?

  • Methodological Answer : Discrepancies in coupling efficiency often stem from:

  • Pd Catalyst Selection : Bulky ligands (e.g., SPhos) improve stability of arylpalladium intermediates, reducing β-hydride elimination.
  • Base Sensitivity : K₃PO₄ outperforms Cs₂CO₃ in polar aprotic solvents (DMF, DMSO), minimizing dehalogenation side reactions.
  • Boronic Acid Purity : Pre-purify via trituration with cold diethyl ether to remove boroxines.
    Validation via GC-MS or MALDI-TOF ensures product integrity. Reported yields vary from 40–75%, with optimized protocols achieving >90% conversion .

Q. What are the challenges in analyzing byproducts from Grignard reactions involving this compound, and how are they addressed?

  • Methodological Answer : Common byproducts include:

  • Diarylsulfides : Formed via competing SN2 pathways; detected via HPLC (C18 column, acetonitrile/water gradient).
  • Debrominated Products : Arise from radical intermediates; suppress using radical inhibitors (e.g., BHT) under inert atmospheres.
    Advanced characterization (e.g., X-ray crystallography) resolves structural ambiguities, particularly for crystalline derivatives .

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